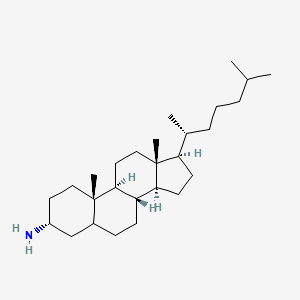

(3alpha,5alpha)-Cholestan-3-amine

Beschreibung

Contextualization within Aminosteroid (B1218566) Chemistry and the Cholestane (B1235564) Scaffold

The cholestane scaffold is a 27-carbon tetracyclic hydrocarbon that forms the backbone of cholesterol and other related sterols. wikipedia.org Its fully saturated and rigid structure provides a well-defined three-dimensional template for the introduction of various functional groups. wikipedia.org The "5-alpha" designation indicates that the hydrogen atom at the junction of rings A and B is in the trans configuration, resulting in a relatively flat and rigid A/B ring system.

The introduction of an amino group to this scaffold, as in (3alpha,5alpha)-Cholestan-3-amine, creates a class of compounds known as aminosteroids. This functional group can be protonated at physiological pH, rendering the molecule cationic and influencing its solubility and interactions with biological targets. The "3-alpha" stereochemistry specifies that the amine group is oriented axially on the A-ring of the cholestane structure. This precise spatial arrangement is crucial in determining the molecule's interactions and reactivity. The study of aminosteroids has been a fertile ground for drug discovery, with notable examples including the neuromuscular blocking agents pancuronium (B99182) and vecuronium, which are based on an androstane (B1237026) (a C19 steroid) skeleton. nih.govaneskey.comaneskey.com

Historical Development and Research Trajectory of this compound

The history of aminosteroids is intertwined with the exploration of natural products and the subsequent synthetic efforts to create novel therapeutic agents. The discovery of steroidal alkaloids with biological activity, such as malouetine, spurred interest in synthesizing amino-functionalized steroids. ecronicon.net While much of the early focus in the mid-20th century was on neuromuscular blockers derived from the androstane series, the fundamental chemistry of aminosteroids was explored across various steroid scaffolds, including cholestane. aneskey.comecronicon.net

The synthesis of specific stereoisomers of aminocholestanes, including this compound, was a key step in understanding the structure-activity relationships of this class of compounds. A common and effective method for the synthesis of 3-amino-5-alpha-cholestane isomers involves the stereoselective reduction of 5-alpha-cholestan-3-one oxime. The oxime is prepared from 5-alpha-cholestan-3-one, a key intermediate that can be obtained from cholesterol. mdpi.comnih.govmedchemexpress.com The reduction of this oxime can yield both the 3-alpha and 3-beta amino isomers, with the choice of reducing agent and reaction conditions influencing the stereochemical outcome.

Early research into this compound and its epimer, (3beta,5alpha)-Cholestan-3-amine, was often comparative, aiming to elucidate the impact of the amine group's stereochemistry on the molecule's properties. More recent research has seen the use of these aminosteroids as building blocks for more complex molecules with potential therapeutic applications, such as in the development of antimicrobial agents. researchgate.net For instance, derivatives of both 3α- and 3β-cholestanylamines have been synthesized and evaluated for their antimicrobial properties. researchgate.net

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₇H₄₉N |

| Molecular Weight | 387.68 g/mol |

| Melting Point | 104.5-105.5 °C (from methanol) |

| Boiling Point | 160 °C (at 0.1 Torr) |

| Appearance | White to off-white solid |

| Solubility | Chloroform: 30 mg/mL |

Key Research Findings

Research on this compound has spanned various areas of chemistry and biology. A significant finding is its role as a selective inhibitor of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1). This has implications for its potential use in studying cellular signaling pathways and in the development of new therapeutic agents.

Furthermore, derivatives of this compound have been investigated for their antimicrobial activities. For example, amides of cinnamic acid derivatives with 3α- and 3β-cholestanylamines have been synthesized and tested against various microbes. researchgate.net This highlights the utility of the aminosteroid scaffold in generating novel compounds with potential biological applications.

The synthesis of this compound and its derivatives often starts from 5α-cholestan-3-one. nih.govmedchemexpress.com The reactivity of this ketone allows for the introduction of the nitrogen functionality, typically through the formation of an oxime followed by reduction. The stereoselectivity of this reduction is a key aspect of the synthetic chemistry in this area.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNGJYWAIUJHOJ-FBVYSKEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 3alpha,5alpha Cholestan 3 Amine

Amide and Ureido Linkage Formation with the Amino Group

The primary amino group of (3alpha,5alpha)-Cholestan-3-amine serves as a versatile handle for the formation of amide and ureido linkages, enabling the covalent attachment of a wide range of substituents.

Amide bond formation is a common strategy to introduce new functionalities. For instance, this compound can be readily acylated with carboxylic acids or their activated derivatives. A notable example is the synthesis of amides with cinnamic acid derivatives. This reaction is typically carried out using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the amide bond formation. This approach allows for the introduction of various substituted phenylpropenoyl moieties onto the cholestane (B1235564) scaffold.

Ureido derivatives of this compound have also been synthesized, introducing a urea (B33335) linkage at the C-3 position. One method involves the reaction of the amine with an isocyanate. A specific example is the synthesis of dendritic ureido derivatives, where the steroidal amine is reacted with a molecule containing an isocyanate group and multiple carboxylic acid functionalities. For example, reaction with a suitable isocyanate can yield compounds like 4-(2-carboxyethyl)-4-[3-(5alpha-cholestan-3-yl)ureido]heptanedioic acid. nih.gov This strategy allows for the creation of amphiphilic molecules with a hydrophobic steroidal core and a hydrophilic, branched head group. nih.govnih.gov

| Reagent Type | Linkage Formed | Example Reagent | Resulting Derivative |

| Carboxylic Acid | Amide | Cinnamic Acid | (3alpha,5alpha)-Cholestan-3-yl cinnamamide |

| Isocyanate | Ureido | Isocyanato-dendritic acid | Dendritic (3alpha,5alpha)-cholestan-3-yl urea |

Conjugation with Natural Product Scaffolds (e.g., Bile Acids) to Form Novel Adducts

The conjugation of this compound with other natural product scaffolds, such as bile acids, represents a powerful strategy to create hybrid molecules that may exhibit synergistic or novel biological activities. Bile acids, with their distinct facial amphiphilicity and biological roles, are attractive partners for conjugation.

The formation of an amide bond between the C-3 amino group of the cholestane derivative and the carboxylic acid group of a bile acid, such as cholic acid or deoxycholic acid, is a common approach. nih.govresearchgate.net This conjugation can be achieved using standard peptide coupling methods. The carboxylic acid of the bile acid is typically activated first, for example, by forming an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with the amino group of this compound to form a stable amide linkage. researchgate.net The resulting adducts combine the structural features of both the cholestane and the bile acid, leading to new molecular architectures with potentially altered physicochemical and biological properties. researchgate.net

| Cholestane Derivative | Bile Acid | Coupling Method | Resulting Adduct |

| This compound | Cholic Acid | NHS-ester activation | Cholic acid-(3alpha,5alpha)-cholestan-3-yl amide |

| This compound | Deoxycholic Acid | NHS-ester activation | Deoxycholic acid-(3alpha,5alpha)-cholestan-3-yl amide |

Synthesis of Dendritic and Polyamine Conjugates of this compound

To create molecules with multivalent displays of functional groups, this compound has been used as a scaffold for the synthesis of dendritic and polyamine conjugates.

Dendritic conjugates have been synthesized by reacting the C-3 amino group to form a ureido linkage with a branching unit. nih.gov For example, a dendritic tricarboxylate derivative can be prepared, resulting in a molecule with a steroidal anchor and multiple peripheral carboxylic acid groups. nih.govnih.gov This approach generates water-soluble, amphiphilic structures. nih.govnih.gov

The synthesis of polyamine conjugates involves attaching polyamine chains to the steroidal backbone. While direct conjugation to this compound can be envisioned, a common strategy for related sterols like cholesterol involves the formation of carbamate (B1207046) linkages. This is achieved by reacting the sterol with a protected polyamine derivative. An orthogonal protection strategy, using trifluoroacetyl and Boc protecting groups, allows for the controlled synthesis of unsymmetrical polyamine carbamates. These methods can be adapted to utilize the amino group of this compound as the point of attachment for polyamine chains, potentially through amide or urea linkages, to generate positively charged conjugates.

| Conjugate Type | Synthetic Strategy | Key Features |

| Dendritic Conjugate | Reaction with isocyanate-functionalized dendritic wedge | Amphiphilic, multivalent display of functional groups |

| Polyamine Conjugate | Amide or urea linkage with a protected polyamine | Introduction of multiple positive charges |

Incorporation into Heterocyclic Systems (e.g., Steroidal Pyrazines, Triazoles)

The incorporation of the (3alpha,5alpha)-cholestane framework into heterocyclic systems has been explored to generate novel compounds with diverse chemical properties.

Steroidal Pyrazines: The synthesis of A-ring fused steroidal pyrazines can be achieved from precursors closely related to this compound. A common method involves the condensation of a steroidal α-diketone or α-ketoenol with a 1,2-diamine. nih.gov For instance, starting from a 2,3-dioxo-5α-cholestane derivative, reaction with a substituted o-phenylenediamine (B120857) can yield quinoxaline-fused cholestanes. nih.gov Alternatively, the dimerization of α-amino aldehydes, which can be derived from α-amino acids, is a known route to pyrazines. rsc.org This suggests that a synthetic pathway starting from this compound to an α-amino ketone or a related intermediate could lead to the formation of pyrazine-containing steroidal dimers. researchgate.net

Steroidal Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,2,3-triazole-fused steroidal systems. researchgate.net To utilize this compound in this chemistry, it would first need to be converted to either an azido (B1232118) or an alkynyl derivative. For example, the corresponding 3-azidocholestane can be synthesized and then reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the 1,4-disubstituted 1,2,3-triazole. This versatile reaction allows for the linkage of the cholestane scaffold to a wide variety of other molecules, including other steroids or pharmacophores. researchgate.net

| Heterocycle | Synthetic Approach | Key Intermediate |

| Pyrazine | Condensation reaction | Steroidal α-diketone |

| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | 3-Azidocholestane |

Stereochemical Investigations and Conformational Analysis of 3alpha,5alpha Cholestan 3 Amine Systems

Elucidation of Absolute and Relative Stereochemistry at the C-3 Position and Ring Junctions

The stereochemistry of (3alpha,5alpha)-Cholestan-3-amine is defined by the spatial arrangement of its substituents and the fusion of its steroidal rings. The nomenclature itself provides critical stereochemical information. The "5alpha" designation refers to the trans-fusion of the A and B rings of the cholestane (B1235564) skeleton. This results in a relatively flat, rigid structure where the hydrogen atom at the C-5 position is oriented on the opposite side of the ring system from the C-10 methyl group. This trans-fused A/B ring system is a common and stable feature in many naturally occurring and synthetic steroids.

The "3alpha" designation specifies the orientation of the amino group at the C-3 position. In the chair conformation of the A-ring, the alpha-substituent is positioned in an axial orientation. This places the amino group projecting below the plane of the steroid nucleus. The stereoselective synthesis of this compound is often achieved through the reduction of 5alpha-cholestan-3-one (B1202042). The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, which can favor the formation of either the 3-alpha (axial) or 3-beta (equatorial) amine.

The absolute and relative stereochemistry of this compound and its derivatives are typically confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and, when available, X-ray crystallography. In ¹H NMR spectroscopy, the chemical shift and, more importantly, the coupling constants of the proton at C-3 are diagnostic of its orientation. An axial proton, such as the one in the 3-beta position, typically displays large axial-axial coupling constants with the neighboring axial protons at C-2 and C-4. Conversely, the equatorial proton in the 3-alpha position would show smaller axial-equatorial and equatorial-equatorial couplings. For the 3-alpha-amino cholestane, the proton at C-3 is equatorial, and its signal is expected to be a broad multiplet with small coupling constants.

Table 1: Key Stereochemical Features of this compound

| Feature | Description | Implication |

| A/B Ring Junction | 5-alpha | Trans-fused, resulting in a relatively planar and rigid ring system. |

| C-3 Substituent | 3-alpha-amino | The amino group is in an axial orientation in the preferred chair conformation of the A-ring. |

Conformational Preferences and Their Influence on Molecular Recognition and Reactivity

The conformational preferences of this compound are largely governed by the rigid cholestane framework and the orientation of the C-3 amino group. The trans-fused A/B ring system locks the A-ring into a stable chair conformation. In this conformation, the 3-alpha-amino group occupies an axial position.

The axial orientation of the amino group has significant implications for the molecule's reactivity and its ability to participate in molecular recognition events. An axial substituent is generally more sterically hindered than an equatorial one due to 1,3-diaxial interactions with the axial hydrogens at C-1 and C-5. This steric hindrance can influence the accessibility of the lone pair of electrons on the nitrogen atom, thereby affecting its nucleophilicity and basicity.

For instance, in reactions involving the amino group, such as acylation or alkylation, the axial orientation may lead to slower reaction rates compared to its 3-beta (equatorial) epimer. The approach of a reagent to the axial amino group is impeded by the steroid backbone itself and the aforementioned 1,3-diaxial interactions.

In the context of molecular recognition, the specific spatial positioning of the axial amino group is crucial for its interaction with biological targets such as enzymes or receptors. The hydrogen bonding capacity and the cationic nature of the protonated amine are directed in a specific vector from the steroid scaffold. This precise orientation is a key determinant for the formation of specific, high-affinity binding interactions. The rigid nature of the cholestane framework ensures that the amino group is presented in a well-defined orientation, which can be advantageous for designing molecules with specific biological activities.

The conformational equilibrium between the chair form and other less stable conformations, such as the twist-boat, is heavily skewed towards the chair form due to the stability of the all-trans-fused ring system. Therefore, for most practical purposes, the molecule can be considered to exist predominantly in the chair conformation with the 3-alpha-amino group in the axial position.

Table 2: Predicted Conformational and Reactivity Features of this compound

| Property | Predicted Feature | Rationale |

| A-Ring Conformation | Chair | The trans-fused A/B ring system provides a rigid framework favoring a stable chair conformation. |

| Amino Group Orientation | Axial | The 3-alpha stereochemistry dictates an axial position for the amino group in the chair conformation. |

| Reactivity of Amino Group | Potentially reduced | Steric hindrance from 1,3-diaxial interactions may decrease the accessibility of the nitrogen lone pair. |

| Molecular Recognition | Highly specific | The fixed axial orientation of the amino group presents a well-defined vector for interactions with biological targets. |

Role of 3alpha,5alpha Cholestan 3 Amine in Advanced Organic Synthesis

Utilization as a Chiral Building Block in the Construction of Complex Organic Molecules

The inherent chirality of (3alpha,5alpha)-Cholestan-3-amine provides a robust platform for asymmetric synthesis, where the steroid scaffold acts as a chiral auxiliary or a foundational element for the creation of new stereocenters. The predictable and rigid conformation of the cholestane (B1235564) skeleton allows for effective transfer of stereochemical information, influencing the outcome of chemical reactions and enabling the selective formation of one enantiomer or diastereomer over others.

Researchers have successfully employed this compound in the synthesis of a variety of complex organic molecules. For instance, the amino group at the C-3 position serves as a convenient handle for the attachment of various molecular fragments through amide bond formation. A notable example is the synthesis of amides derived

Molecular Interactions and Mechanistic Studies in Biological Systems Non Clinical Focus

Ligand-Target Interactions: Inhibition of Specific Enzymes (e.g., SH2 Domain-Containing Inositol-5′-Phosphatase 1 (SHIP1))

(3alpha,5alpha)-Cholestan-3-amine, also known as 3α-aminocholestane (3AC), has been identified as a selective inhibitor of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1). nih.govechelon-inc.comnih.govmedchemexpress.com SHIP1 is a crucial enzyme in hematopoietic cells that dephosphorylates the 5-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). echelon-inc.com This action modulates the PI3K signaling pathway, which is vital for cell growth, survival, and proliferation.

Research has shown that 3AC exhibits potent and selective inhibitory activity against SHIP1. It has a reported half-maximal effective concentration (EC50) of 10 μM and an IC50 of approximately 2.5 μM for SHIP1 inhibition. echelon-inc.commedchemexpress.com Notably, 3AC demonstrates high selectivity for SHIP1 over its isoform, SHIP2, and another key inositol (B14025) phosphatase, PTEN, showing no significant inhibition of these enzymes even at concentrations up to 1 mM. nih.gov This selectivity makes it a valuable tool for studying the specific roles of SHIP1 in various cellular processes.

The inhibition of SHIP1 by 3AC has been shown to have significant immunological consequences. For instance, in studies related to Leishmania infections, the expression of SHIP1, which is sensitive to 3AC, increases in infected macrophages. nih.gov Treatment with 3AC in a mouse model of leishmaniasis led to an increase in anti-leishmanial cytokines and a reduction in pro-leishmanial cytokines, ultimately decreasing the parasite load. nih.gov

Table 1: Inhibitory Activity of this compound (3AC)

| Enzyme | Inhibitory Concentration | Reference |

|---|---|---|

| SHIP1 | EC50 = 10 μM | echelon-inc.com |

| SHIP1 | IC50 ≈ 2.5 μM | medchemexpress.com |

| SHIP2 | No inhibition up to 1 mM | echelon-inc.comnih.gov |

Modulatory Effects on Cellular Processes (e.g., regulation of cell growth and progression pathways)

The inhibitory action of this compound on SHIP1 directly impacts cellular processes, particularly cell growth and survival pathways. By blocking SHIP1, 3AC is postulated to alter the balance of phosphoinositide messengers, which could lead to decreased levels of PI(3,4)P2 and potentially affect downstream signaling. nih.gov

In the context of hematologic malignancies, SHIP1 inhibition by 3AC has been shown to trigger apoptosis in blood cancer cells. nih.gov For example, treatment with 3AC induced apoptosis in SHIP1-expressing leukemia cells (KG-1) and multiple myeloma cells (OPM). echelon-inc.com The viability of OPM2 multiple myeloma cells was effectively reduced by 3AC treatment. medchemexpress.com While RPMI8226 and U266 cells showed less sensitivity, their viability was also significantly decreased at higher concentrations. medchemexpress.com Furthermore, treating the acute myeloid leukemia (AML) cell line KG-1 with 3AC led to reduced cell growth and survival. nih.gov

Mechanistically, treatment of multiple myeloma cells with 3AC for 36 hours resulted in a significant reduction in the percentage of cells in the S phase of the cell cycle, with a corresponding increase in cells in the G2/M phase. medchemexpress.com This suggests that SHIP1 inhibition can disrupt the normal cell cycle progression in cancerous cells.

In vitro Biological Activity Characterization (e.g., antimicrobial effects against specific bacterial strains)

Beyond its effects on mammalian cells, derivatives of this compound have been investigated for their antimicrobial properties. Studies have explored the synthesis and evaluation of various cholestane (B1235564) derivatives against a range of microbial strains.

For instance, the synthesis of novel heterocyclic derivatives of 5alpha-cholestan-3-one (B1202042) has been undertaken to explore their potential as antimicrobial agents. researchgate.net Similarly, water-soluble, dendritic derivatives of epimeric 5α-cholestan-3-amines have been synthesized and screened for their antimicrobial activity against a broad panel of microbes. nih.gov

One study revealed that certain dendritic tricarboxylato amphiphiles derived from 5α-cholestan-3-amine showed good activity against a methicillin-resistant strain of Staphylococcus aureus (MRSA) and modest activity against another strain of S. aureus. nih.gov The most potent activity was observed with the 3beta epimer, which had a minimal inhibitory concentration (MIC) of 27 μM against MRSA. nih.gov Another study investigating steroid compounds from the green algae Ulva fasciata identified cholestan-3-one (B8813596) derivatives with antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. jifro.ir

These findings suggest that the cholestane scaffold can be a promising starting point for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative | Target Microbe | Activity | Reference |

|---|---|---|---|

| Dendritic tricarboxylato amphiphile (3beta epimer) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC = 27 μM | nih.gov |

| Cholestan-3-one, cyclic 1, 2-ethanediyl acetal | Staphylococcus aureus, Bacillus cereus | MBC = 500 μg/mL | jifro.ir |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. In the context of this compound and its analogs, SAR studies aim to understand how modifications to the cholestane scaffold influence their antimicrobial or enzyme-inhibiting properties. drugdesign.org

For antimicrobial applications, the synthesis of various derivatives, such as dendritic structures and heterocyclic modifications, allows for the exploration of how changes in hydrophobicity, charge, and steric bulk affect activity against different microbial strains. researchgate.netnih.gov For example, the finding that a 3beta epimer of a dendritic derivative had superior activity against MRSA compared to its 3alpha counterpart highlights the importance of stereochemistry in the interaction with bacterial targets. nih.gov

In the realm of enzyme inhibition, SAR studies on related compounds, such as pyrimidine (B1678525) nucleotides as CD73 inhibitors, demonstrate how systematic modifications can dramatically enhance potency. nih.gov For instance, the substitution of a benzyloxy group on a pyrimidine ring with chloro or iodo groups led to a significant decrease in the inhibitor constant (Ki), indicating a much stronger binding to the enzyme. nih.gov While specific SAR studies on this compound as a SHIP1 inhibitor are not extensively detailed in the provided context, the principles of SAR would involve modifying the amine group and other positions on the cholestane ring to improve potency and selectivity.

Molecular Level Interactions with Biomolecules such as Proteins and Lipids

The biological effects of this compound and its derivatives are underpinned by their interactions at the molecular level with biomolecules like proteins and lipids. The inhibition of the SHIP1 enzyme is a clear example of a specific protein-ligand interaction. nih.gov Molecular modeling and X-ray crystallography of similar inhibitor-enzyme complexes, such as CD73 with its inhibitors, reveal detailed insights into the binding modes. nih.gov These studies show how specific amino acid residues in the active site form hydrogen bonds and other non-covalent interactions with the inhibitor, dictating its orientation and affinity. nih.gov

The antimicrobial activity of amphiphilic cholestane derivatives is likely mediated by their interaction with bacterial cell membranes. The steroidal backbone provides a hydrophobic domain that can insert into the lipid bilayer, while the polar amine or dendritic groups can interact with the hydrophilic head groups of the lipids or with membrane proteins. nih.gov This disruption of the cell membrane integrity is a common mechanism of action for many antimicrobial agents. The facially amphiphilic nature of some bile acid-derived antimicrobials, a related class of steroidal compounds, is considered a key feature for their activity. researchgate.net

Computational Chemistry and Biophysical Characterization of 3alpha,5alpha Cholestan 3 Amine Systems

Molecular Modeling and Docking Simulations for Ligand-Target Binding Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict the binding affinity and interaction patterns between a ligand, such as (3alpha,5alpha)-Cholestan-3-amine, and its biological target. These simulations provide a three-dimensional representation of the ligand-receptor complex, highlighting key interactions that govern molecular recognition.

For instance, derivatives of this compound have been the subject of molecular docking studies to elucidate their binding modes with specific protein targets. In a study on dendritic derivatives of epimeric 5α-cholestan-3-amines, molecular docking was employed to understand the interactions of a promising conjugate with its target. researchgate.net Similarly, the binding of a 3β,6β-diacetoxy-5α-cholestan-5-ol derivative with human serum albumin was investigated using molecular docking to identify the active site amino acids involved in non-bonding interactions. mdpi.com These computational approaches are crucial for predicting how modifications to the cholestane (B1235564) scaffold will affect binding and can guide the synthesis of more potent and selective compounds.

The general process involves generating a 3D structure of the ligand and the target receptor, often obtained from crystallographic data or homology modeling. Docking algorithms then explore various possible conformations of the ligand within the receptor's binding site and score them based on a force field that estimates the binding energy. The results help in understanding the structure-activity relationships and in the rational design of new molecules with improved pharmacological profiles.

In Silico Prediction of Molecular Activities (e.g., Prediction of Activity Spectra for Substances (PASS) method)

In silico methods for predicting the biological activity of chemical compounds have become an integral part of modern drug discovery. The Prediction of Activity Spectra for Substances (PASS) is a notable example of such a tool. nih.govnih.gov PASS analysis predicts a wide range of biological activities for a given chemical structure based on a large training set of known biologically active compounds. nih.govyoutube.comgenexplain.com The output is a list of potential activities with associated probabilities of being active (Pa) and inactive (Pi). youtube.comscispace.com

This method has been applied to derivatives of this compound to estimate their pharmacotherapeutic potential. For example, the PASS method was used to evaluate the potential of dendritic derivatives of epimeric 5α-cholestan-3-amines, providing insights into their likely biological activities before extensive biological testing. researchgate.net The prediction is based on the analysis of structure-activity relationships within the extensive database of the PASS system. nih.govgenexplain.com If the probability of activity (Pa) is greater than the probability of inactivity (Pi), the predicted activity is considered possible for the compound under investigation. A Pa value greater than 0.7 suggests a high likelihood of experimental activity and that the compound may be an analogue of a known pharmaceutical. scispace.com A Pa value between 0.5 and 0.7 indicates a likelihood of experimental activity, with the compound being less similar to known agents. scispace.com

Advanced Spectroscopic and Structural Elucidation Techniques

A suite of advanced analytical techniques is employed to characterize the precise chemical structure and properties of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR, Dynamic Nuclear Polarization NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including steroidal amines. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

For cholestane derivatives, ¹H and ¹³C NMR spectra are used to confirm the identity and stereochemistry of synthesized compounds. documentsdelivered.comresearchgate.netnih.gov For example, the structures of various 5α-cholestane derivatives have been characterized by comparing their NMR data with known compounds. documentsdelivered.comresearchgate.net The chemical shifts and coupling constants observed in the NMR spectra allow for the assignment of specific protons and carbons within the complex steroidal structure. nih.govresearchgate.net Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are often used to resolve complex spectra and unambiguously assign all signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

In the analysis of this compound and its derivatives, MS provides the exact molecular weight, confirming the chemical formula. mdpi.com The fragmentation pattern observed in the mass spectrum offers valuable structural information. acs.orgnih.gov For steroidal amines, characteristic fragmentation pathways include cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage) and fragmentation of the steroid ring system. acs.orglibretexts.org The molecular ion peak for amines is typically an odd number. libretexts.org Analysis of these fragments helps to confirm the structure of the cholestane core and the nature and position of substituents. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further aiding in the confirmation of the elemental composition. mdpi.com

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

For derivatives of this compound, single-crystal X-ray diffraction can be used to unambiguously determine their stereochemistry and conformation. For instance, the crystal structure of a 3β,6β-diacetoxy-5α-cholestan-5-ol derivative was determined by this method, providing definitive proof of its structure. mdpi.com The resulting three-dimensional model can be used to validate computational models and to understand intermolecular interactions in the solid state.

Chromatographic Methods (e.g., Gas-Liquid Chromatography, Thin-Layer Chromatography, High-Performance Liquid Chromatography) for Analysis and Purification

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives from reaction mixtures and biological matrices. nih.govresearchgate.net

Gas-Liquid Chromatography (GLC) , often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. jyoungpharm.org For non-volatile compounds like steroidal amines, derivatization to more volatile forms, such as trimethylsilyl (B98337) (TMS) ethers, may be necessary. nih.govnist.gov

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for monitoring the progress of reactions, identifying compounds in a mixture, and determining the purity of a substance. jyoungpharm.org

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. jyoungpharm.orgsci-hub.se Reversed-phase HPLC (RP-HPLC) is particularly common for the analysis of steroidal alkaloids and related compounds. jyoungpharm.org Different stationary phases and mobile phase compositions can be optimized to achieve efficient separation of complex mixtures. researchgate.net HPLC is a cornerstone for both the purification of synthesized derivatives and for their analytical determination. jyoungpharm.orgsci-hub.se

Future Research Directions and Potential Innovations Centered on 3alpha,5alpha Cholestan 3 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of steroids and their derivatives has historically been complex and resource-intensive. researchgate.net Future research will undoubtedly focus on developing more efficient and environmentally benign synthetic pathways to (3alpha,5alpha)-Cholestan-3-amine and related compounds.

Current synthetic approaches to aminosteroids often involve the reductive amination of a corresponding ketone, in this case, (5alpha)-Cholestan-3-one. researchgate.netnist.gov Innovations in this area could involve the use of novel catalytic systems that offer higher yields, greater stereoselectivity, and milder reaction conditions. The demand for greener chemical processes is driving research into alternatives to traditional, often toxic reagents. researchgate.net

Key areas for future development include:

Heterogeneous Catalysis: The use of solid-supported catalysts can simplify purification processes and allow for catalyst recycling, reducing waste and cost. Research into designing specific heterogeneous catalysts for steroid amination could significantly improve the sustainability of the synthesis. brynmawr.edursc.org

Biocatalysis and Microbial Transformations: Employing enzymes or whole-cell microbial systems for specific transformations on the steroid nucleus represents a highly sustainable approach. researchgate.netbrynmawr.edu Future work could identify or engineer enzymes capable of stereoselectively aminating the cholestane (B1235564) skeleton, potentially bypassing multiple protection and deprotection steps common in traditional synthesis.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and pressure, which can lead to improved yields and safety. Adapting the synthesis of this compound to a flow process could enhance scalability and efficiency.

Advanced Catalytic Methods: The application of modern catalytic methods, such as transition metal-catalyzed hydrogen atom transfer (HAT) or metallacycle-mediated cross-couplings, which have recently been applied to complex steroid synthesis, could open up entirely new and more convergent routes to this aminosteroid (B1218566). nih.gov These methods address long-standing challenges in steroid synthesis, including the strategic formation of specific stereochemistries. nih.gov

Exploration of Undiscovered Chemical Transformations and Derivatization Opportunities

The amine functionality at the C-3 position of this compound is a prime target for chemical modification, serving as a versatile handle for derivatization. Future research will explore a wide array of chemical transformations to generate novel libraries of compounds with diverse functionalities and potential applications.

The derivatization of amines is a well-established field, and its application to the cholestane scaffold can yield molecules with tailored properties. nih.gov For instance, the synthesis of dendritic derivatives of epimeric 5alpha-cholestan-3-amines has already been reported, creating complex, water-soluble amphiphiles. researchgate.netnih.gov

Future derivatization strategies could include:

Acylation and Sulfonylation: Reaction of the amine with various acyl chlorides, anhydrides, or sulfonyl chlorides can produce a wide range of amides and sulfonamides. These derivatives can exhibit altered solubility, lipophilicity, and biological interaction profiles.

Alkylation and Reductive Amination: N-alkylation or reaction with aldehydes/ketones via reductive amination can introduce new substituents, potentially leading to compounds with modified pharmacological properties, similar to how different polyamines are attached in other aminosteroid series. researchgate.net

Urea (B33335) and Thiourea (B124793) Formation: Reacting the amine with isocyanates or isothiocyanates can generate urea and thiourea derivatives, which are known to participate in hydrogen bonding and can be crucial for binding to biological targets. The synthesis of ureido-derivatives of cholestane has been shown to yield compounds with antimicrobial activity. nih.gov

Coupling to Other Scaffolds: The amine group allows for the conjugation of the cholestane scaffold to other molecules of interest, such as fluorescent dyes, peptides, or other pharmacophores, to create hybrid molecules for specific applications in diagnostics or targeted therapy. nih.gov For example, amides of cholestanylamines with cinnamic acid derivatives have been synthesized and studied. researchgate.net

Advanced Mechanistic Investigations of Molecular Interactions and Cellular Pathways

While many aminosteroids are known for their activity as neuromuscular blocking agents that interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), the specific molecular interactions and cellular pathways involving this compound are ripe for deeper investigation. oup.comwikipedia.orgnih.gov A key reported activity for this compound is the selective inhibition of the SHIP1 enzyme, which is involved in signaling pathways in hematopoietic cells. chemicalbook.com

Future mechanistic studies will aim to elucidate these interactions with greater precision:

Structural Biology: Obtaining high-resolution crystal structures of this compound or its derivatives in complex with their protein targets, such as SHIP1 or potentially nAChRs, would provide definitive insights into the binding mode. This structural information is invaluable for the rational design of second-generation inhibitors with improved potency and selectivity.

Computational Modeling: Molecular dynamics (MD) simulations and docking studies can be used to predict and analyze the interactions of this compound with biological membranes and protein targets. researchgate.net These in silico methods can help understand the influence of the steroid's rigid structure and the amine's orientation on binding affinity and specificity.

Biophysical Techniques: Advanced biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to quantify the kinetics (on/off rates) and thermodynamics (enthalpy and entropy) of binding to target proteins. This provides a more complete picture of the molecular recognition process.

Pathway Analysis: Beyond direct target engagement, future research should explore the downstream cellular consequences of inhibiting SHIP1 with this specific aminosteroid. This includes detailed studies of its effects on cell signaling cascades, cell proliferation, and survival in relevant cell models, such as those for hematological malignancies. chemicalbook.com Bioinformatics approaches, similar to those used for other steroidal compounds, could help identify other potential protein targets and associated pathways. mdpi.com

Design and Synthesis of Advanced Materials Incorporating this compound Scaffolds

The inherent properties of the cholestane skeleton—its rigidity, chirality, and amphiphilicity—make it an attractive building block for the creation of advanced materials. The amine group on this compound provides a crucial reactive site for incorporating this scaffold into larger molecular architectures.

Cholesterol and its derivatives are well-known for their ability to form liquid crystals and to influence the properties of lipid membranes. mdpi.comnih.gov Future innovations could leverage the this compound scaffold to design novel materials with tailored properties:

Liquid Crystals: Derivatization of the amine group could lead to new families of thermotropic or lyotropic liquid crystals. The specific stereochemistry of the (3alpha,5alpha) scaffold would influence the packing and helical twisting power in chiral nematic (cholesteric) phases, potentially leading to materials with unique optical properties. mdpi.com

Self-Assembled Monolayers (SAMs): The amine group can be used to anchor the cholestane scaffold to various surfaces, forming highly ordered SAMs. These functionalized surfaces could be used in biosensors, as platforms for controlled cell growth, or to modify the properties of nanoparticles.

Polymer Synthesis: this compound can act as a monomer or a pendant group in polymer synthesis. For example, it could be used to create polyamides or be incorporated into polymethacrylates. The resulting polymers would combine the mechanical properties of the polymer backbone with the unique self-assembly and biological characteristics of the cholestane moiety. mdpi.com

Gene Delivery and Drug Formulation: Cationic lipids based on steroidal scaffolds are used as non-viral vectors for gene delivery. nih.gov The amine group of this compound could be quaternized or incorporated into polycationic structures to create amphiphiles capable of complexing with DNA or RNA and facilitating their delivery into cells. These structures could also be incorporated into liposomes to modify their stability and release characteristics. nih.gov

Q & A

Q. What are the established methods for synthesizing (3α,5α)-Cholestan-3-amine, and how do stereochemical considerations influence its purity?

Synthesis of (3α,5α)-Cholestan-3-amine typically involves selective amination of a cholestane precursor. A common approach includes reductive amination of 3-keto-5α-cholestane using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride. Stereochemical control is critical; chiral catalysts (e.g., Rh or Ru complexes) may ensure α-configuration at C3 and C5. Purity is assessed via chiral HPLC or NMR spectroscopy, with specific attention to the coupling constants of protons at C3 and C5 (e.g., axial vs. equatorial orientations) .

Q. How can researchers validate the structural identity of (3α,5α)-Cholestan-3-amine using spectroscopic techniques?

Key techniques include:

- NMR : H and C NMR confirm stereochemistry via coupling patterns (e.g., 3α-H as a triplet due to vicinal coupling with 2β and 4β protons). H-H COSY and NOESY distinguish axial/equatorial substituents.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHN), while fragmentation patterns differentiate it from β-isomers.

- IR Spectroscopy : N-H stretching (3300–3500 cm) confirms the amine group.

Cross-referencing with databases like ChEBI or HMDB ensures alignment with known spectral libraries .

Q. What safety protocols are recommended for handling (3α,5α)-Cholestan-3-amine in laboratory settings?

While specific safety data for this compound is limited, cholestane derivatives generally require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of (3α,5α)-Cholestan-3-amine in neurosteroid pathways?

- In Vitro Assays : Test binding affinity to GABA receptors using radioligand displacement (e.g., H-muscimol competition). Compare with endogenous neurosteroids like allopregnanolone .

- In Vivo Models : Administer the compound to rodents and measure behavioral outcomes (e.g., anxiolytic effects in elevated plus maze). Monitor plasma levels via LC-MS/MS to correlate pharmacokinetics with effects.

- Control for Stereoisomers : Include (3β,5α) and (3α,5β) isomers to isolate stereospecific activity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for cholestane derivatives?

Discrepancies often arise from:

- Isomer Contamination : Use chiral chromatography to confirm sample purity.

- Assay Variability : Standardize cell lines (e.g., HEK293 expressing GABA receptors) and buffer conditions (pH, temperature).

- Metabolic Differences : Perform stability studies in liver microsomes to identify metabolites that may interfere with activity .

Q. How can computational modeling enhance the understanding of (3α,5α)-Cholestan-3-amine’s interactions with lipid membranes?

- Molecular Dynamics (MD) Simulations : Model the compound’s orientation in lipid bilayers (e.g., DPPC membranes) to predict membrane permeability.

- Docking Studies : Use software like AutoDock Vina to predict binding modes with membrane proteins (e.g., cholesterol transporters).

- Free Energy Calculations : Estimate partitioning coefficients (logP) to compare with experimental data from octanol-water assays .

Q. What methodologies are critical for analyzing the environmental stability and degradation products of (3α,5α)-Cholestan-3-amine?

- Photodegradation Studies : Expose the compound to UV light and analyze products via LC-HRMS.

- Microbial Degradation : Incubate with soil or water microbiota; track degradation using isotopic labeling (e.g., C at C3).

- QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationships based on amine group reactivity .

Methodological Best Practices

- Stereochemical Reporting : Adopt IUPAC guidelines for naming and depicting configurations (e.g., Cahn-Ingold-Prelog rules) to avoid ambiguity .

- Data Reproducibility : Share raw spectral data and computational input files via repositories like Zenodo or Figshare.

- Ethical Compliance : For in vivo studies, follow institutional animal care protocols and declare conflicts of interest per journals like Journal of Neurochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.